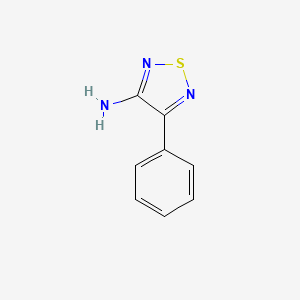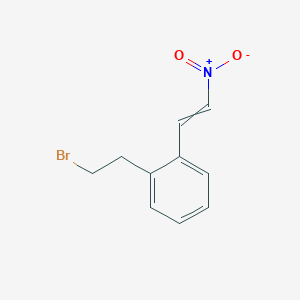
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene, also known by its CAS number 43035-11-6, is a chemical compound with significant applications in various scientific fields
Métodos De Preparación
The synthesis of 1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene involves several steps, including specific reaction conditions and reagents. One common synthetic route involves the use of a substituted bridge ring inhibitor, which is prepared through a series of reactions that include the formation of a bridge ring structure . The preparation method for this compound typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride . Substitution reactions can occur under acidic or basic conditions, leading to the formation of different products depending on the nature of the substituents involved.
Aplicaciones Científicas De Investigación
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies . In biology, this compound has been investigated for its potential as a KRAS G12D inhibitor, showing promising results in selective inhibition and better pharmacodynamic properties . Additionally, this compound has applications in medicine, particularly in the development of new therapeutic agents for cancer treatment . Its unique properties also make it valuable in industrial processes, where it can be used in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene involves its interaction with specific molecular targets and pathways. As a KRAS G12D inhibitor, this compound binds to the KRAS protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition results in the suppression of tumor growth and has potential therapeutic applications in cancer treatment. The compound’s mechanism of action is further elucidated through computational methods and experimental studies that analyze its effects on gene expression and protein interactions .
Comparación Con Compuestos Similares
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene can be compared with other similar compounds, such as other KRAS inhibitors and bridge ring inhibitors. While many compounds share similar structural features, this compound stands out due to its selective inhibition of the KRAS G12D mutation and its favorable pharmacokinetic properties . Similar compounds include other KRAS inhibitors like AMG 510 and MRTX849, which also target the KRAS protein but may differ in their specificity and efficacy . The unique structure and properties of this compound make it a valuable addition to the arsenal of compounds used in cancer research and treatment.
Propiedades
Número CAS |
43035-11-6 |
|---|---|
Fórmula molecular |
C8H12N2O3S2 |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
1-amino-4-(dimethylamino)-2-sulfosulfanylbenzene |
InChI |
InChI=1S/C8H12N2O3S2/c1-10(2)6-3-4-7(9)8(5-6)14-15(11,12)13/h3-5H,9H2,1-2H3,(H,11,12,13) |
Clave InChI |
YWFSXFXMEXDVTH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)N)SS(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(Prop-1-en-1-yl)oxy]ethoxy}prop-1-ene](/img/structure/B8653327.png)


![N1-(benzo[d]oxazol-2-yl)ethane-1,2-diamine](/img/structure/B8653343.png)








